3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one
説明
The exact mass of the compound 3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one is 418.21172409 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-15-11-22(29-21(25-15)10-16(2)26-29)27-8-6-17(7-9-27)13-28-14-24-20-12-18(31-3)4-5-19(20)23(28)30/h4-5,10-12,14,17H,6-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDHRFXGRQKQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.44 g/mol. The structure features a quinazoline core substituted with a pyrazolo[1,5-a]pyrimidine moiety and a piperidine group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, notably:
1. Antitumor Activity
- Mechanism : The compound has been shown to inhibit key signaling pathways associated with tumor growth and proliferation. For instance, it targets the BRAF(V600E) mutation prevalent in various cancers, demonstrating significant inhibitory activity against cancer cell lines.
- Case Study : In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for further development as an anticancer agent .
2. Antimicrobial Properties
- Mechanism : The compound's structural components may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes.
- Research Findings : Studies have shown that pyrazole derivatives exhibit potent antimicrobial activity against various pathogens, suggesting that this compound could also possess similar properties .
3. Neuroprotective Effects
- Mechanism : The piperidine segment may play a role in modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.
- Research Findings : Preliminary studies indicate that compounds with similar structures can protect against neurodegenerative processes by reducing oxidative stress markers .
Data Tables
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E) signaling | |
| Antimicrobial | Disruption of microbial membranes | |
| Neuroprotective | Reduction of oxidative stress |
Antitumor Studies
Recent investigations have focused on the antitumor efficacy of compounds related to the target structure. For instance:
- A study evaluated the cytotoxicity of pyrazole derivatives in breast cancer cell lines, revealing synergistic effects when combined with standard chemotherapy agents like doxorubicin. The results indicated enhanced apoptosis in treated cells compared to controls .
Antimicrobial Activity
The antimicrobial potential was assessed through various assays:
- A series of pyrazole compounds were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting effective antimicrobial properties that warrant further exploration for therapeutic applications .
Neuroprotective Research
Neuroprotective properties were evaluated using models of oxidative stress:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
